molecular formula C9H14N2 B1617496 N-(o-Tolyl)ethylenediamine CAS No. 21702-27-2

N-(o-Tolyl)ethylenediamine

Cat. No.: B1617496
CAS No.: 21702-27-2
M. Wt: 150.22 g/mol
InChI Key: MZBASJHBBLIDBH-UHFFFAOYSA-N
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Description

N-(o-Tolyl)ethylenediamine is an organic compound with the molecular formula C9H14N2. It is also known as N1-(2-Methylphenyl)ethane-1,2-diamine. This compound is characterized by the presence of an ethylenediamine backbone substituted with an o-tolyl group. It is used in various chemical processes and has applications in different fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(o-Tolyl)ethylenediamine can be synthesized through several methods. One common approach involves the reaction of o-toluidine with ethylenediamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced catalysts and purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N-(o-Tolyl)ethylenediamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: The major products include corresponding amides or carboxylic acids.

    Reduction: The major products are typically amines or alcohols.

    Substitution: The products depend on the substituent introduced, such as halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
N-(o-Tolyl)ethylenediamine and its derivatives have shown potential in the development of antitumor agents. For instance, compounds containing the ethylenediamine scaffold have been evaluated for their ability to inhibit cancer cell proliferation. Research indicates that modifications to the ethylenediamine structure can enhance biological activity, making it a valuable scaffold in drug design .

Chiral Ligands and Catalysts
Chiral 1,2-diamines, including this compound, are essential in asymmetric synthesis as chiral ligands or catalysts. Their ability to facilitate stereoselective reactions has made them indispensable in synthesizing complex organic molecules . The compound's Lewis basic properties allow it to stabilize and activate organometallic reagents, further expanding its utility in synthetic chemistry .

Materials Science

Polymer Chemistry
this compound is utilized in synthesizing polyzwitterions and other polymeric materials. These materials exhibit unique properties such as antifouling characteristics and responsiveness to pH changes, which are crucial for applications in nanomedicine and drug delivery systems . The ability to fine-tune the molecular structure of these polymers enhances their performance in biological environments.

Analytical Chemistry

Combinatorial Libraries
The compound is also significant in creating combinatorial libraries for drug discovery. Libraries based on ethylenediamine derivatives are prepared using solid-phase synthesis techniques, allowing for the rapid screening of biological activities against various disease models . This approach facilitates the identification of lead compounds with potential therapeutic effects.

Case Study 1: Antitumor Agents

A study explored the synthesis of this compound derivatives and their cytotoxic effects on human cancer cell lines. The results demonstrated that specific modifications increased potency compared to standard treatments. This research highlights the compound's potential as a scaffold for developing new anticancer drugs.

Case Study 2: Chiral Catalysis

In a recent investigation, this compound was employed as a chiral ligand in asymmetric synthesis reactions. The findings showed that using this compound significantly improved enantioselectivity compared to non-chiral counterparts, underscoring its importance in producing chiral molecules for pharmaceuticals .

Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistryPotential antitumor activity; chiral ligands
Materials ScienceSynthesis of responsive polymers
Analytical ChemistryCreation of combinatorial libraries

Mechanism of Action

The mechanism of action of N-(o-Tolyl)ethylenediamine involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is exploited in various applications, including catalysis and metal ion sequestration. The pathways involved in its mechanism of action depend on the specific context in which the compound is used.

Comparison with Similar Compounds

    Tetramethylethylenediamine (TMEDA): A similar compound with four methyl groups replacing the hydrogen atoms on the ethylenediamine backbone.

    Ethylenediamine: The parent compound without any substituents on the ethylenediamine backbone.

    N,N’-Di(o-tolyl)ethylenediamine: A derivative with two o-tolyl groups attached to the ethylenediamine backbone.

Uniqueness: N-(o-Tolyl)ethylenediamine is unique due to the presence of the o-tolyl group, which imparts specific chemical properties and reactivity. This substitution enhances its ability to participate in various chemical reactions and increases its utility in different applications compared to its unsubstituted counterparts.

Biological Activity

N-(o-Tolyl)ethylenediamine, a derivative of ethylenediamine, has garnered attention for its diverse biological activities. This article explores its cytotoxicity, antimicrobial properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an o-tolyl group attached to an ethylenediamine backbone. This structural feature is crucial for its biological interactions.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic effects of various ethylenediamine derivatives, including this compound. For instance, research has shown significant cytotoxicity against several cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundA549 (Lung Cancer)20Induction of apoptosis via mitochondrial pathways
MDA-MB-231 (Breast)15Cell cycle arrest in S phase
PC3 (Prostate)30Loss of mitochondrial membrane potential

These findings suggest that this compound may induce apoptosis and disrupt cellular homeostasis in cancer cells, making it a candidate for further investigation in cancer therapy .

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against various pathogens. Studies indicate that compounds with similar structures exhibit efficacy against bacteria and fungi:

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Pseudomonas aeruginosa64 µg/mLBactericidal
Candida albicans16 µg/mLFungicidal

The compound's ability to inhibit microbial growth suggests its potential as an antimicrobial agent in clinical settings .

Case Studies

  • Cytotoxicity in Cancer Treatment : A study evaluated the effects of this compound on A549, MDA-MB-231, and PC3 cell lines. Results showed a dose-dependent increase in cytotoxicity, with significant apoptosis observed at higher concentrations. Flow cytometry analysis revealed that the compound caused cell cycle arrest and loss of mitochondrial membrane potential, indicating its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy : In another study, this compound was tested against clinical isolates of Staphylococcus aureus and Pseudomonas aeruginosa. The results demonstrated that the compound effectively inhibited bacterial growth, suggesting its application as a novel antibiotic .

Properties

IUPAC Name

N'-(2-methylphenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5,11H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBASJHBBLIDBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176090
Record name N-(o-Tolyl)ethylenediamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21702-27-2
Record name N1-(2-Methylphenyl)-1,2-ethanediamine
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Record name N-(o-Tolyl)ethylenediamine
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Record name N-(o-Tolyl)ethylenediamine
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Record name N-(o-tolyl)ethylenediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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